Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate
CAS No.: 1211450-30-4
Cat. No.: VC8218575
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211450-30-4 |
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Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | ethyl 4-(methylaminomethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2/h9,11H,3-8H2,1-2H3 |
Standard InChI Key | DRISGDZLLBFQQM-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC(CC1)CNC |
Canonical SMILES | CCOC(=O)N1CCC(CC1)CNC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS: 1211450-30-4) belongs to the piperidinecarboxylic acid family. Its molecular formula is CHNO, with a molecular weight of 200.28 g/mol . The structure comprises a six-membered piperidine ring with two functional groups:
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A methylaminomethyl (-CH-NH-CH) substituent at the 4-position.
The hydrochloride salt form (CAS: 1257849-40-3) has a molecular formula of CHClNO and a molecular weight of 236.74 g/mol.
Table 1: Key Physicochemical Properties
Structural Characterization
The compound’s 2D and 3D conformers have been elucidated via computational models, confirming the equatorial orientation of the methylaminomethyl group, which enhances its interaction with biological targets . Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the piperidine ring protons (δ 2.77 ppm, t, J = 10.7 Hz) and the methylamino group (δ 3.63 ppm, s).
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis of ethyl 4-((methylamino)methyl)piperidine-1-carboxylate typically involves multi-step reactions:
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Piperidine Functionalization: A piperidine precursor undergoes boronic ester coupling, as described in methods for analogous compounds . For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with methyl 4-bromobenzoate under Suzuki-Miyaura conditions .
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Aminomethylation: Introduction of the methylaminomethyl group via reductive amination, using formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.
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Esterification: Ethyl chloroformate reacts with the intermediate to form the carboxylate ester.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
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Boronic Coupling | Pd catalyst, KCO, 80°C | 99% | |
Reductive Amination | NaBHCN, CHNH, MeOH | 50–70% | |
Esterification | Ethyl chloroformate, EtN | 85–90% |
Purification and Analysis
Purification is achieved via flash column chromatography (20% ethyl acetate/hexane), followed by recrystallization. High-Performance Liquid Chromatography (HPLC) with a mobile phase of acetonitrile/water/formic acid ensures purity >95%.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing atypical antipsychotics and antidepressants. Its modular structure allows for derivatization at the amine and carboxylate positions.
Case Study: Scale-Up Synthesis
A 2023 pilot study demonstrated a scalable route producing 500 g batches with 88% yield, utilizing continuous flow reactors for the amination step.
Comparison with Structural Analogues
Table 3: Analogues and Key Differences
Compound | Molecular Weight | Key Feature | Application |
---|---|---|---|
Ethyl 4-((methylamino)methyl)piperidine-1-carboxylate | 200.28 g/mol | Ethyl ester, methylamine | CNS disorders |
tert-Butyl 4-(methylamino)piperidine-1-carboxylate | 214.30 g/mol | tert-Butyl ester | Enzyme inhibition |
Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate | 282.77 g/mol | Chlorophenyl group | Antitumor research |
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